Taurocholic acid 3-sulfate
Overview
Description
Taurocholic Acid 3-sulfate (TCA3S) is a metabolite of the conjugated bile acid taurocholic acid . It has a molecular formula of C26H45NO10S2, an average mass of 595.766 Da, and a monoisotopic mass of 595.248474 Da .
Synthesis Analysis
Taurocholic acid (TCA) is identified as the most changed bile acid in the biosynthesis process . A targeted ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was used for the determination of 28 BAs and six sulfated BAs, covering primary, secondary, and conjugated BAs .Molecular Structure Analysis
The molecular structure of Taurocholic Acid 3-sulfate is defined by its molecular formula, C26H45NO10S2 .Chemical Reactions Analysis
Taurocholic Acid 3-sulfate is a metabolite of taurocholic acid . It is also a product of conjugation of cholic acid with taurine .Physical And Chemical Properties Analysis
Taurocholic Acid 3-sulfate has a molecular formula of C26H45NO10S2, an average mass of 595.766 Da, and a monoisotopic mass of 595.248474 Da .Scientific Research Applications
Intestinal Transport and Absorption
The intestinal transport of taurocholic acid 3-sulfate and its effects on absorption have been explored in various studies. For instance, Low-Beer, Tyor, and Lack (1969) found that the absorption of the sulfated esters of certain bile acids was limited to the ileum and occurred through active transport, contrasting with nonsulfated compounds which could be reabsorbed from all sections of the small bowel (Low-Beer, Tyor, & Lack, 1969).
Impact on Bile Flow and Cholestasis
Research by Mathis, Karlaganis, and Preisig (1983) compared the biological effects of sulfation of certain bile salts, finding that sulfation could prevent the cholestatic effect of some compounds, though not all. This study highlighted the complex interactions of sulfated bile salts in cholestasis (Mathis, Karlaganis, & Preisig, 1983).
Hepatic Transport Systems
Investigations into hepatic transport have revealed that sulfated and nonsulfated bile acids are handled differently by the liver. Cleland, Bartholomew, and Billing (1984) demonstrated that hepatic transport systems for sulfated bile acids are less efficient and more easily impaired by cholestasis compared to nonsulfated bile acids (Cleland, Bartholomew, & Billing, 1984).
Diagnostic Applications
In medical diagnostics, Shinka, Inoue, Ohse, and Kuhara (2007) developed a method using electrospray ionization mass spectrometry for detecting urinary sulfated tauro- and glycodihydroxycholic acids, which is useful in screening for biliary atresia in neonates (Shinka, Inoue, Ohse, & Kuhara, 2007).
Therapeutic Applications
Yang et al. (2016) studied the anti-inflammatory effects of taurocholate in ulcerative colitis in mice, suggesting its potential use in treating inflammatory bowel disease (Yang et al., 2016).
Safety And Hazards
Future Directions
There are ongoing studies on Taurocholic Acid 3-sulfate. For instance, a study found that dietary bile acid supplementation can notably ameliorate fatty liver disease caused by high dietary lipids . Another study found that plasma levels of TCA3S are elevated in wild-type and Sortilin 1 (Sort1) knockout mice at 6 hours following bile duct ligation (BDL) and are further elevated in Sort1 knockout mice at 24 hours post-BDL .
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO10S2/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTXOQJJFLAZRW-HZAMXZRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311227 | |
Record name | Taurocholic acid 3-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taurocholic acid 3-sulfate | |
CAS RN |
67030-62-0 | |
Record name | Taurocholic acid 3-sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67030-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taurocholic acid 3-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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